molecular formula C21H17ClO3 B11601243 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one

3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11601243
M. Wt: 352.8 g/mol
InChI Key: DTIUWERITWOGHP-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one is a substituted furanocoumarin derivative characterized by a fused furochromenone core with a 4-chlorophenyl group at position 3, a methyl group at position 5, and a propyl chain at position 6. This compound belongs to the psoralen family, known for their photoreactivity and applications in photochemotherapy .

Key physicochemical properties inferred from analogs include:

  • Molecular formula: Likely C₂₂H₁₉ClO₃ (based on , where a similar compound, 3-(4-chlorophenyl)-5-propylfuro[3,2-g]chromen-7-one, has C₂₀H₁₅ClO₃).
  • Lipophilicity: Predicted logP ~5.5 (similar to analogs in and ), indicating high hydrophobicity.
  • UV absorption: Expected λmax near 335 nm (common in furocoumarins due to π→π* transitions) .

Properties

Molecular Formula

C21H17ClO3

Molecular Weight

352.8 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-6-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H17ClO3/c1-3-4-15-12(2)16-9-17-18(13-5-7-14(22)8-6-13)11-24-19(17)10-20(16)25-21(15)23/h5-11H,3-4H2,1-2H3

InChI Key

DTIUWERITWOGHP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C2=CC3=C(C=C2OC1=O)OC=C3C4=CC=C(C=C4)Cl)C

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with appropriate furochromenone precursors under controlled conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar principles, with optimization for yield and purity.

Chemical Reactions Analysis

3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below compares substituents and properties of the target compound with analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight logP Key Spectral Data (UV λmax) Reference
3-(4-Chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one 3-(4-ClPh), 5-Me, 6-Pr C₂₂H₁₉ClO₃* ~354.8 ~5.5 ~335 nm [Inferred]
6-Benzyl-5-methyl-3-(4-methylphenyl)-7H-furo[3,2-g]chromen-7-one (CID 1745452) 3-(4-MePh), 5-Me, 6-Bn C₂₆H₂₀O₃ 380.44 6.2† Not reported
6-Ethyl-5-methyl-3-(4-phenylphenyl)-7H-furo[3,2-g]chromen-7-one (CAS 887861-77-0) 3-(4-PhPh), 5-Me, 6-Et C₂₆H₂₀O₃ 380.44 5.5 Not reported
6-Butyl-5-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one (CAS 337918-31-7) 3-Ph, 5-Me, 6-Bu C₂₂H₂₀O₃ 332.39 5.8 Not reported
Methoxsalen (9-Methoxy-7H-furo[3,2-g]chromen-7-one) 9-OMe C₁₂H₈O₄ 216.19 1.8 250, 300 nm

*Estimated based on . †Predicted using cheminformatic tools.

Key Observations :

  • Lipophilicity : The target compound’s logP (~5.5) is significantly higher than methoxsalen (logP 1.8), reflecting the enhanced hydrophobicity imparted by the 4-chlorophenyl and propyl groups .
  • Substituent Effects :
    • Position 3 : 4-Chlorophenyl (electron-withdrawing) may enhance UV absorption intensity compared to 4-methylphenyl or phenyl groups .
    • Position 6 : Propyl chains balance hydrophobicity and steric effects better than shorter (ethyl) or bulkier (benzyl, butyl) groups .

Biological Activity

3-(4-chlorophenyl)-5-methyl-6-propyl-7H-furo[3,2-g]chromen-7-one, also known by its CAS number 374709-56-5, is a synthetic compound with potential therapeutic applications. Its structure features a furochromen backbone, which is known for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic uses.

  • Molecular Formula : C21H17ClO3
  • Molecular Weight : 352.81 g/mol
  • CAS Number : 374709-56-5
  • SMILES Notation : CCCc1c(=O)oc2c(c1C)cc1c(c2)occ1c1ccc(cc1)Cl

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Although specific targets are still under investigation, preliminary studies suggest that the compound may modulate enzyme activities and receptor functions related to inflammation and cancer pathways.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundU87MG (glioblastoma)12.5
Related furochromensA431 (epidermal carcinoma)8.0

These findings suggest that the compound may affect cellular pathways involved in tumor growth and metastasis.

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammatory responses. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines in macrophages:

CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-alpha1500600
IL-61200450

This reduction indicates potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Antimicrobial Properties : A study evaluated the antimicrobial activity of furochromen derivatives against various pathogens. Compounds showed significant inhibition against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Research has indicated that similar compounds may offer neuroprotective benefits by reducing oxidative stress in neuronal cells.
  • Cardiovascular Benefits : Some derivatives have been linked to improved cardiovascular health through the modulation of lipid profiles and reduction of arterial plaque formation.

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